Fosravuconazol

Übersicht

Beschreibung

Fosravuconazol, bekannt unter dem Handelsnamen Nailin, ist ein Triazol-Antimykotikum. Es wird hauptsächlich in Japan zur Behandlung von Onychomykose, einer Pilzinfektion der Nägel, eingesetzt. This compound ist ein Prodrug, das in Ravuconazol umgewandelt wird, das die antimykotische Wirkung entfaltet .

Wissenschaftliche Forschungsanwendungen

Fosravuconazol hat ein breites Wirkungsspektrum, wodurch es für die Behandlung verschiedener Pilzinfektionen geeignet ist. Es ist hauptsächlich für die Behandlung von invasiver Aspergillose indiziert, einer lebensbedrohlichen Pilzinfektion, die häufig immungeschwächte Personen betrifft . Darüber hinaus hat this compound vielversprechende Ergebnisse bei der Behandlung von Myzetom gezeigt, einer chronischen, invalidisierenden Krankheit, die durch Pilze verursacht wird. Klinische Studien haben gezeigt, dass this compound sicher, patientenfreundlich und effektiv bei der Behandlung von Eumycetom ist .

Wirkmechanismus

This compound wirkt, indem es das Enzym Lanosterol 14α-Demethylase hemmt, das für die Synthese von Ergosterol, einer essentiellen Komponente der Pilzzellmembranen, von entscheidender Bedeutung ist. Durch die Hemmung dieses Enzyms stört this compound die Integrität der Pilzzellmembran, was zum Zelltod und zur Ausrottung der Infektion führt .

Wirkmechanismus

Target of Action

Fosravuconazole is a prodrug of ravuconazole, a novel triazole antifungal agent . The primary target of Fosravuconazole is the enzyme lanosterol 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of fungal cell membranes .

Mode of Action

Fosravuconazole acts by inhibiting the enzyme lanosterol 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol , leading to alterations in the fungal cell membrane. The disruption of the cell membrane integrity results in cell death, thereby eradicating the fungal infection .

Biochemical Pathways

The primary biochemical pathway affected by Fosravuconazole is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14α-demethylase, Fosravuconazole prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, causing increased membrane permeability and ultimately, cell death .

Pharmacokinetics

It is known that fosravuconazole is a prodrug that is converted into ravuconazole . This conversion improves the hydrophilicity and oral absorbability (bioavailability) of the drug .

Result of Action

The inhibition of ergosterol biosynthesis by Fosravuconazole leads to the death of fungal cells . This results in the eradication of the fungal infection. In clinical trials, Fosravuconazole has shown significant efficacy in treating onychomycosis, a fungal infection of the nail . The complete cure rate at week 48 was significantly higher with Fosravuconazole (59.4%) than with the placebo (5.8%) .

Action Environment

The action of Fosravuconazole can be influenced by environmental factors. For instance, the disease mycetoma, which can be treated with Fosravuconazole, is mainly prevalent in poorer, rural areas . Therefore, the affordability and availability of Fosravuconazole in these regions make it a more effective treatment option .

Biochemische Analyse

Biochemical Properties

Fosravuconazole interacts with various enzymes and proteins in its role as an antifungal agent. As a prodrug, it is metabolized into ravuconazole, which exerts broad and potent antifungal activity . The nature of these interactions involves the inhibition of ergosterol synthesis, a key component of fungal cell membranes .

Cellular Effects

Fosravuconazole has significant effects on various types of cells, particularly fungal cells. It disrupts the integrity of fungal cell membranes by inhibiting the synthesis of ergosterol . This leads to cell wall rupture and ultimately, the death of the fungal cell .

Molecular Mechanism

The molecular mechanism of action of Fosravuconazole involves its conversion into ravuconazole, which inhibits the enzyme responsible for the synthesis of ergosterol . This results in the disruption of the fungal cell membrane and eventually leads to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, Fosravuconazole has shown to be effective over time. It has been observed to have a long-lasting effect on inhibiting fungal growth

Metabolic Pathways

Fosravuconazole is involved in the metabolic pathway related to the synthesis of ergosterol . It acts as an inhibitor in this pathway, disrupting the production of ergosterol, a crucial component of fungal cell membranes .

Transport and Distribution

As a prodrug, it is likely that it is transported into cells where it is metabolized into its active form, ravuconazole .

Subcellular Localization

Given its role as an inhibitor of ergosterol synthesis, it is likely that it localizes to the site of ergosterol synthesis within the cell .

Vorbereitungsmethoden

Die Herstellung von Fosravuconazol beinhaltet die Synthese seiner aktiven Form, Ravuconazol. Der Syntheseweg beginnt mit der Umwandlung des Methylesters in ein Morpholinamid in Gegenwart von katalytischem Natriummethoxid. Der Alkohol wird dann geschützt, um Tetrahydropyranylether zu erzeugen. Die Bildung des Grignard-Reagenzes aus dem entsprechenden Bromid wird in Echtzeit mittels Infrarotspektroskopie überwacht. Dieses Reagenz wird dann mit dem Amid umgesetzt, um ein Arylketon zu erzeugen. Die Corey−Chaykovsky-Epoxidierung und die anschließende Epoxidöffnung werden in einem einstufigen Prozess durchgeführt. Das Epoxid wird dann zu Alkohol geöffnet, und die Tetrahydropyranyl-Schutzgruppe wird entfernt, um ein Zwischenprodukt-Diol zu erzeugen. Dieses Diol wird über selektive Mesylierung des sekundären Alkohols in ein trisubstituiertes Epoxid umgewandelt .

Für die industrielle Produktion wird this compound mit Di-tert-butylchlormethylphosphat O-alkyliert, um einen Phosphatesster zu liefern. Der Ester wird dann mit Trifluoressigsäure und wässriger Natriumhydroxid behandelt, um die freie Säure zu erhalten, die anschließend in this compound L-Lysin-Ethanolat umgewandelt wird .

Analyse Chemischer Reaktionen

Fosravuconazol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine aktive Form, Ravuconazol, umwandeln.

Substitution: Substitutionsreaktionen können am Triazolring auftreten, was zur Bildung verschiedener Derivate führt.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Natriummethoxid, Grignard-Reagenzien und Trifluoressigsäure. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Ravuconazol und seine Derivate .

Vergleich Mit ähnlichen Verbindungen

Fosravuconazol ähnelt anderen Triazol-Antimykotika wie Itraconazol und Fluconazol. Es weist jedoch einige einzigartige Merkmale auf:

Höhere Potenz: This compound hat eine höhere Potenz gegen Fluconazol-resistente Stämme gezeigt.

Verbesserte Löslichkeit und Bioverfügbarkeit: Die Prodrug-Form, this compound L-Lysin-Ethanolat, weist eine verbesserte Löslichkeit und orale Bioverfügbarkeit im Vergleich zu Ravuconazol auf.

Reduzierte Pillenlast: This compound erfordert im Vergleich zu Itraconazol weniger Dosen, was es patientenfreundlicher macht.

Zu ähnlichen Verbindungen gehören:

Itraconazol: Ein weiteres Triazol-Antimykotikum, das zur Behandlung verschiedener Pilzinfektionen eingesetzt wird.

Fluconazol: Ein weit verbreitetes Triazol-Antimykotikum mit einem breiten Wirkungsspektrum.

Ravuconazol: Die aktive Form von this compound, die wegen ihrer starken antimykotischen Wirkung eingesetzt wird.

Eigenschaften

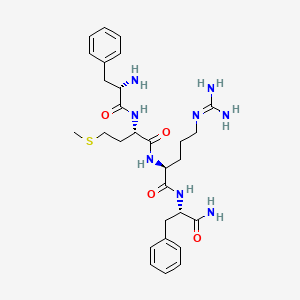

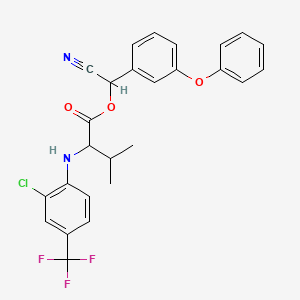

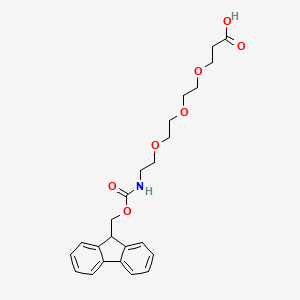

IUPAC Name |

[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N5O5PS/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33)/t15-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTNEMZCCLUTNX-NPMXOYFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N5O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188627 | |

| Record name | Fosravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351227-64-0 | |

| Record name | 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-1-methyl-2-[(phosphonooxy)methoxy]-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351227-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosravuconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351227640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosravuconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSRAVUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Q6O5430L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of fosravuconazole?

A1: Fosravuconazole is a prodrug of ravuconazole, a triazole antifungal agent. [] Ravuconazole inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi. [, ] By inhibiting ergosterol production, ravuconazole disrupts the fungal cell membrane, leading to cell death. []

Q2: Does fosravuconazole have a different mechanism of action compared to other azole antifungals?

A2: No, fosravuconazole shares the same mechanism of action with other azole antifungals, targeting the CYP51 enzyme involved in ergosterol biosynthesis. [, ] The difference lies in its pharmacokinetic properties and potential for fewer drug interactions due to its prodrug nature and lower affinity for some drug-metabolizing enzymes. [, ]

Q3: What is the molecular formula and weight of fosravuconazole?

A3: The molecular formula of fosravuconazole L-lysine ethanolate is C32H39FN8O8P • C6H15N2O2 • C2H6O. Its molecular weight is 823.81 g/mol.

Q4: What is known about the stability of fosravuconazole formulations?

A4: While specific details about the stability of different fosravuconazole formulations are not provided in the papers, its development as a prodrug aimed to improve its pharmacokinetic properties, suggesting a focus on formulation strategies to enhance its stability, solubility, and bioavailability. [, ]

Q5: What is the pharmacokinetic profile of fosravuconazole?

A5: Fosravuconazole demonstrates 100% bioavailability after oral administration, reaching plasma concentrations of ravuconazole 10-35 times higher than current oral anti-onychomycosis drugs. [] It also shows good skin and nail tissue transition and tissue retention. [] Ravuconazole, the active metabolite of fosravuconazole, has a longer half-life compared to itraconazole. []

Q6: Does food intake affect the absorption of fosravuconazole?

A6: Unlike itraconazole, fosravuconazole is not affected by food intake, making it a more convenient treatment option. []

Q7: What types of fungal infections has fosravuconazole shown efficacy against in clinical trials?

A7: Fosravuconazole has demonstrated efficacy in treating various fungal infections, including onychomycosis (nail fungus) caused by dermatophytes and Candida species, [, , , , , ] tinea capitis, [] tinea corporis, [, ] subcutaneous Purpureocillium lilacinum infection, [] and eumycetoma caused by Madurella mycetomatis. [, , , ]

Q8: What is the efficacy of fosravuconazole compared to other antifungal treatments for onychomycosis?

A8: In a placebo-controlled, double-blind trial, fosravuconazole administered orally once daily for 12 weeks showed superior efficacy compared to placebo in treating onychomycosis. At 48 weeks after treatment initiation, fosravuconazole achieved a complete cure rate of 59.4%, a marked clinical improvement rate of 83.1%, and a mycological cure rate by direct microscopy of 82.0%. [, ] These rates are significantly higher than those reported for itraconazole in similar settings. []

Q9: Are there known cases of fosravuconazole resistance?

A9: Yes, there have been reports of Malassezia pachydermatis clinical isolates exhibiting multi-azole resistance, including resistance to fosravuconazole's active metabolite, ravuconazole. [] These resistant strains were found to harbor mutations in the ERG11 gene, encoding the CYP51 target enzyme. []

Q10: Does the emergence of terbinafine-resistant dermatophytes impact the potential use of fosravuconazole?

A10: Yes, the increasing prevalence of terbinafine-resistant dermatophyte strains highlights the need for alternative treatment options. [, ] Fosravuconazole, with its distinct mechanism of action targeting ergosterol biosynthesis, presents a promising alternative for managing infections caused by terbinafine-resistant strains. [, , ]

Q11: Have serum beta-glucan measurements been explored as a potential biomarker for monitoring fosravuconazole treatment response in eumycetoma?

A11: Yes, studies have investigated the use of serum beta-glucan levels for monitoring treatment response in patients with eumycetoma treated with fosravuconazole. [, ] While beta-glucan concentrations can be measured in serum, a significant decrease was primarily observed after surgical intervention, not solely during or after antifungal treatment. [] Further research is needed to determine the reliability of beta-glucan as a predictive marker for treatment success or recurrence. []

Q12: What are the main alternatives to fosravuconazole for treating onychomycosis?

A12: Alternatives to fosravuconazole for onychomycosis treatment include other oral antifungals such as terbinafine and itraconazole, as well as topical antifungal agents like efinaconazole and luliconazole. [, , ] The choice of treatment depends on factors such as the severity of the infection, patient characteristics, and potential drug interactions. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

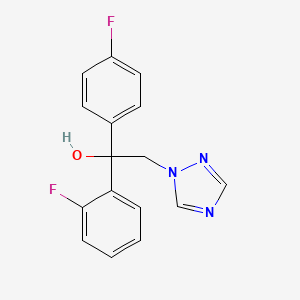

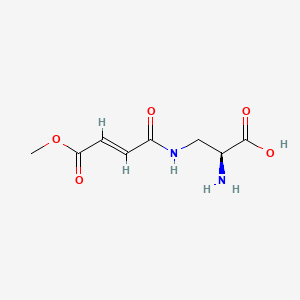

![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)